Rhoifolin

Übersicht

Beschreibung

Synthesis Analysis

Rhoifolin is a flavone discovered at a high level in the culm of Phyllostachys violascens cv. Viridisulcata. Three genes (PvGL, PvUF7GT, and PvC12RT1) might be involved in prunin or rhoifolin biosynthesis .Molecular Structure Analysis

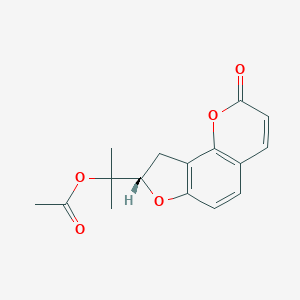

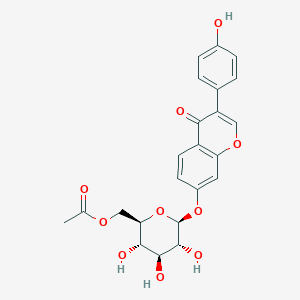

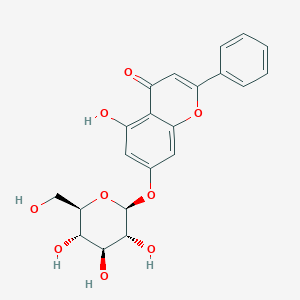

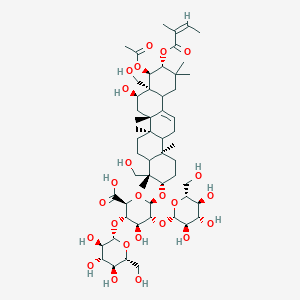

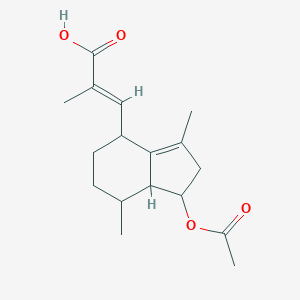

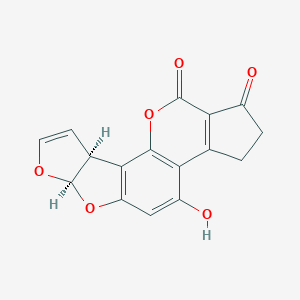

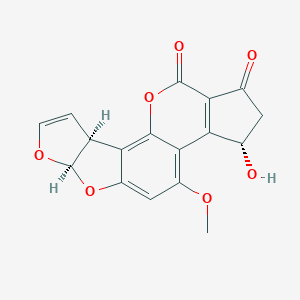

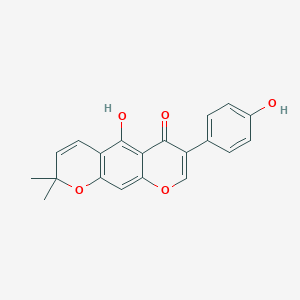

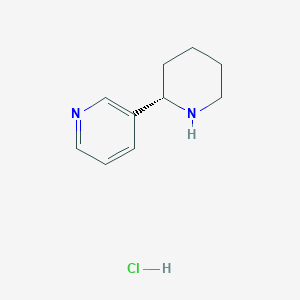

The molecular formula of Rhoifolin is C27H30O14 . The structure includes a dihydroxyflavone and a glycosyloxyflavone . The 13C-NMR, DMSO-d6 δ ppm values are also available .Chemical Reactions Analysis

Rhoifolin has shown to inhibit cell proliferation and promote apoptosis of pancreatic cancer cells, which was associated with up-regulated JNK and p-JNK as well as down-regulated p-AKT .Physical And Chemical Properties Analysis

Rhoifolin is a common and important flavonoid in the plant kingdom . It is also found in several dietary sources such as bitter orange, bergamot, grapefruit, lemon, lupinus, lablab beans, tomatoes, artichoke, bananas, and grapes .Wissenschaftliche Forschungsanwendungen

Neuroprotective Action

Rhoifolin has been studied for its potential neuroprotective effects. Although its action in this area has not been extensively researched, it is known to exert various biological activities such as anticancer, antidiabetic, hepatoprotective, antirheumatic, antibacterial, and antiviral properties which could contribute to neuroprotection .

Osteoclastogenesis Inhibition

Rhoifolin actively suppresses receptor activators of nuclear factor-kappa B (NF-kB) ligand-stimulated osteoclastogenesis. This includes inhibiting F-actin formation, hydroxyapatite resorption, and the gene expression of osteoclast-related genes, suggesting a potential application in treating bone disorders .

Cardiac Protection

Research indicates that Rhoifolin may have a protective effect on gamma irradiation-induced cardiac dysfunctions in albino mice. This could point to its use in mitigating radiation-induced heart damage .

Wound Healing

A rhoifolin-rich fraction has shown potential in wound healing. It significantly alleviates the IL-1β-induced up-regulation of iNOS and COX-2, reducing NO generation and suggesting antioxidant and anti-inflammatory properties that could be beneficial in wound management .

Osteoarthritis Treatment

Rhoifolin has exhibited anti-oxidative and anti-inflammatory properties in several diseases, including osteoarthritis (OA). Studies have investigated its therapeutic effects and the underlying mechanisms on rat OA models, indicating its potential as a treatment option for OA .

Wirkmechanismus

Target of Action

Rhoifolin’s primary targets include IKKβ/NF-κB and TLR4/NF-κB signaling pathways . These pathways play a crucial role in inflammation and autophagy, which are associated with various diseases such as osteoarthritis and alcoholic liver disease .

Mode of Action

Rhoifolin interacts with its targets by inhibiting the activation of IκBα and IKKβ in the NF-κB signaling pathways . It also suppresses the production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α .

Biochemical Pathways

Rhoifolin affects the P38/JNK and PI3K/AKT/mTOR signal pathways . These pathways are involved in the regulation of autophagy, a process that is disrupted in diseases like osteoarthritis . Rhoifolin also impacts the CYP2E1 and NF-κB signaling pathways, which are associated with alcoholic liver disease .

Result of Action

Rhoifolin has been shown to alleviate inflammatory responses and cartilage degradation in rat osteoarthritis models . It also accelerates the recovery of liver and lung tissue damages in acute inflammation mice and inhibits carrageenan-induced paw edema in rats . In vitro, Rhoifolin enhances cell viability and suppresses the production of pro-inflammatory cytokines .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMNUQRUHXIGHK-PYXJVEIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938284 | |

| Record name | Rhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17306-46-6 | |

| Record name | Rhoifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17306-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhoifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhoifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHOIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K86F9AKS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does rhoifolin exert its anti-inflammatory effects?

A1: Rhoifolin has been shown to attenuate inflammatory responses by inhibiting the NF-κB pathway. [, ] It downregulates pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and reduces the expression of NF-κB p65 and p-IκB-α. [, ]

Q2: Can rhoifolin protect against oxidative stress?

A2: Yes, rhoifolin exhibits antioxidant properties by increasing the levels of antioxidant enzymes like glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels. [, , ]

Q3: What is the role of rhoifolin in apoptosis?

A3: Rhoifolin has demonstrated anti-apoptotic effects by reducing the expression of apoptotic markers like Bax and caspase-3, while increasing the expression of the anti-apoptotic marker Bcl-2. []

Q4: How does rhoifolin affect osteoclastogenesis?

A4: Rhoifolin has been shown to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) pathways. [] It also attenuates the expression of transcriptional factors nuclear factor of activated T cells 1 (NFATc1) and c-Fos. []

Q5: What is the molecular formula and weight of rhoifolin?

A5: Rhoifolin has the molecular formula C27H30O14 and a molecular weight of 578.52 g/mol.

Q6: What spectroscopic techniques are used to identify rhoifolin?

A6: Various spectroscopic techniques, including UV, 1H NMR, 13C NMR, and HMBC, are commonly used for the identification and structural elucidation of rhoifolin. [, , ]

Q7: Is there information available regarding the stability of rhoifolin under different storage conditions?

A7: While specific studies on rhoifolin stability are limited, one study suggests that the flavonoid content in Citri Grandis, a primary source of rhoifolin, remains stable for up to one year under room temperature storage conditions. [] More research is needed to comprehensively assess rhoifolin's stability profile.

Q8: What are the potential therapeutic applications of rhoifolin?

A8: Research suggests potential therapeutic applications of rhoifolin in various areas:

- Neuroprotection: Rhoifolin shows promise in protecting against spinal cord injury [], Alzheimer’s disease [], and scopolamine-induced amnesia [] by reducing oxidative stress, inflammation, and apoptosis.

- Osteoarthritis: It ameliorates osteoarthritis by regulating autophagy and suppressing inflammation and cartilage degradation. []

- Cancer: Rhoifolin exhibits antiproliferative effects on various cancer cell lines. [, , ]

- Nephrotoxicity: It protects against cisplatin-induced nephrotoxicity by inhibiting the NF-κB pathway and reducing oxidative stress. []

- Diabetes: Rhoifolin exhibits insulin-mimetic effects by enhancing adiponectin secretion and insulin receptor phosphorylation. []

- Anti-inflammatory and Antioxidant Activity: It demonstrates significant anti-inflammatory effects in a carrageenan-induced rat paw edema model and boosts the total antioxidant capacity. []

Q9: Have there been any molecular docking studies conducted with rhoifolin?

A9: Yes, molecular docking studies have been performed to investigate the potential of rhoifolin as a therapeutic agent:

- SARS-CoV-2 Inhibition: Docking studies suggest that rhoifolin exhibits strong interactions with the SARS-CoV-2 membrane protein (PDB ID: 3I6G), indicating potential antiviral activity. []

- Fungicidal Activity: Rhoifolin showed high docking scores against Arg-X-Leu-Arg (RXLR) effector proteins of the fungal phytopathogen Phytophthora infestans, suggesting potential as a natural fungicide. []

Q10: How does the structure of rhoifolin contribute to its activity?

A10: The flavonoid structure of rhoifolin, particularly the presence of hydroxyl groups and the neohesperidose sugar moiety, plays a crucial role in its antioxidant, anti-inflammatory, and other biological activities. Modifications to these structural features can significantly influence its potency and selectivity. Further research is necessary to comprehensively understand the SAR of rhoifolin and its derivatives.

Q11: What in vitro models have been used to study rhoifolin's effects?

A11: Various cell-based assays have been employed to investigate the effects of rhoifolin:

- Osteoclastogenesis: Rhoifolin's inhibitory effects on osteoclastogenesis have been studied in vitro using RANKL-stimulated RAW 264.7 cells. []

- Adipocyte Function: Its insulin-mimetic effects have been studied in vitro using differentiated 3T3-L1 adipocytes. []

- Cytotoxicity: Rhoifolin's antiproliferative effects have been evaluated in vitro against various cancer cell lines, including Hep 2, HeLa, Hep G2, HCT-116, and MRC-5. []

Q12: What animal models have been used to study rhoifolin?

A12: Rhoifolin's therapeutic potential has been investigated in various animal models:

- Spinal Cord Injury: A rat model of spinal cord injury was used to demonstrate rhoifolin's neuroprotective effects. []

- Rheumatoid Arthritis: The anti-inflammatory effects of rhoifolin were studied in a Freund’s adjuvant-induced rheumatoid arthritis rat model. []

- Alzheimer's Disease: A streptozotocin-induced Alzheimer's disease rat model was used to study the neuroprotective effects of rhoifolin. []

- Cisplatin-Induced Nephrotoxicity: A rat model of cisplatin-induced nephrotoxicity was used to demonstrate the protective effects of rhoifolin. []

- Scopolamine-Induced Amnesia: A zebrafish model of scopolamine-induced amnesia was used to investigate the memory-enhancing effects of rhoifolin. []

- Cisplatin-Induced Testicular Toxicity: A rat model of cisplatin-induced testicular toxicity was used to evaluate the protective effects of rhoifolin on testicular function. []

Q13: What analytical methods are used to quantify rhoifolin?

A13: Several analytical techniques are commonly employed for the quantification of rhoifolin:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV, PDA, and MS, is widely used for the separation, identification, and quantification of rhoifolin in plant materials and biological samples. [, , , , ]

- Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for the qualitative and semi-quantitative analysis of rhoifolin. [, ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and sensitivity compared to traditional HPLC, allowing for more accurate and precise quantification of rhoifolin. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.